molecular formula C8H9NOS B14677508 N-(2-Methoxyphenyl)methanethioamide CAS No. 33768-58-0

N-(2-Methoxyphenyl)methanethioamide

Cat. No.: B14677508
CAS No.: 33768-58-0
M. Wt: 167.23 g/mol
InChI Key: KCOGVIFISRYJIS-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)methanethioamide is an organic compound with the molecular formula C8H9NOS It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a methanethioamide group (-CH2NHCS)

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Methoxyphenyl)methanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with carbon disulfide in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Ethanol or methanol

    Catalyst: Potassium hydroxide or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyphenyl)methanethioamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

N-(2-Methoxyphenyl)methanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)methanethioamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The methoxy group and the thioamide moiety play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyphenyl)acetamide
  • N-(2-Methoxyphenyl)benzamide
  • N-(2-Methoxyphenyl)thiourea

Uniqueness

N-(2-Methoxyphenyl)methanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.

Properties

CAS No.

33768-58-0

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

N-(2-methoxyphenyl)methanethioamide

InChI

InChI=1S/C8H9NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-6H,1H3,(H,9,11)

InChI Key

KCOGVIFISRYJIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC=S

Origin of Product

United States

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